ceftizoxime

Description

Chemical Identity and Classification

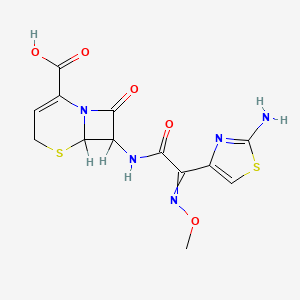

Ceftizoxime (CAS: 68401-81-0) is a semisynthetic cephalosporin with the molecular formula C₁₃H₁₃N₅O₅S₂ and a molecular weight of 383.40 g/mol. Its IUPAC name is (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , reflecting its bicyclic β-lactam core and aminothiazolyl oxime side chain. The compound’s stability arises from the methoxyimino group at the 7β-position, which confers resistance to hydrolysis by bacterial enzymes.

Key Structural Features:

- Core : Bicyclic cephem structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene).

- Side Chain : 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino acetyl group.

- Stereochemistry : R-configuration at C-6 and C-7 critical for antibacterial activity.

Table 1: Chemical Identifiers of this compound

Historical Development and Significance

This compound emerged in the 1980s as part of the third-generation cephalosporins, designed to address rising β-lactamase resistance. Approved by the FDA in 1983, it filled a critical niche due to its stability against extended-spectrum β-lactamases (ESBLs) and activity against Pseudomonas aeruginosa. Its development marked a shift toward optimizing side-chain chemistry to evade enzymatic degradation, a strategy contrasting with earlier cephalosporins like cefotaxime.

Key Milestones:

- 1983 : U.S. approval for treating respiratory, urinary, and intra-abdominal infections.

- 2007 : Discontinued in the U.S. market due to shifting therapeutic preferences toward fourth-generation agents.

- Structural Innovation : Removal of the C-3 side chain minimized interactions with hydrolytic enzymes, a modification later adopted in other cephalosporins.

This compound’s legacy lies in its influence on antibiotic design, particularly in demonstrating the efficacy of side-chain engineering to enhance β-lactamase resistance.

Therapeutic Category and Mechanism of Action

This compound belongs to the third-generation cephalosporins , classified under ATC code J01DD07. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), specifically PBP-1A/1B and PBP-3, which are essential for peptidoglycan cross-linking. This bactericidal action is concentration-dependent and effective against both dividing and static cells.

Spectrum of Activity:

- Gram-negative : Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae.

- Gram-positive : Staphylococcus aureus (penicillinase-producing), Streptococcus pneumoniae.

- Anaerobes : Bacteroides fragilis, Peptostreptococcus spp..

Table 2: Pharmacodynamic Targets of this compound

| Target | Function | Affinity |

|---|---|---|

| PBP-1A/1B | Transpeptidation (cell wall synthesis) | High |

| PBP-3 | Septal peptidoglycan formation | Moderate |

| β-Lactamases | Enzymatic hydrolysis | Resistant |

This compound’s resistance profile stems from its poor affinity for AmpC β-lactamases and ESBLs, though overproduction of these enzymes or altered PBPs can reduce efficacy. Its zwitterionic nature enhances penetration into cerebrospinal fluid, making it viable for meningitis caused by susceptible strains.

Structure

3D Structure

Properties

Molecular Formula |

C13H13N5O5S2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22) |

InChI Key |

NNULBSISHYWZJU-UHFFFAOYSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Using 7-ANCA and AE-Active Ester

The one-pot method streamlines this compound acid synthesis by reacting 7-amino-3-non-3-cephem-4-carboxylic acid (7-ANCA) with 2-(2-amino-4-thiazolyl)-2-(methoxyimino)thiobenzothiazole acetate (AE-active ester) in a water-tetrahydrofuran (THF) solvent system. Critical parameters include:

-

Solvent ratio : Water:THF at 1:3–6 (v/v) ensures optimal solubility.

-

Reaction temperature : Maintained at −10°C to minimize side reactions.

-

Organic base : Triethylamine in a 1:1–1.5 molar ratio to 7-ANCA.

Post-reaction, the pH is adjusted to 2–3 using hydrochloric acid, directly crystallizing this compound acid without extraction or adsorption steps. This method achieves a 92% yield, eliminating the need for hazardous solvents like dichloromethane.

Traditional Condensation Methods

Earlier approaches involved multi-step protective group strategies:

-

C7 side chain introduction : Reacting 7-phenylacetamido-3-cephalosporin-4-carboxylic acid p-methoxybenzyl ester with 2-cis-methoxyimino-2-(2-formamido)thiazole acetic acid.

-

Deprotection : Removing C4 protective groups via acidic hydrolysis, requiring chromatographic purification.

These methods suffered from low yields (68–72%) due to side reactions and complex purification, prompting the shift to one-pot synthesis.

Conversion to this compound Sodium

Sodium Isooctanoate-Mediated Salt Formation

This compound acid is converted to its sodium salt using Sodium isooctanoate under controlled conditions:

-

Molar ratio : this compound acid:Sodium isooctanoate = 1:1–1.5.

-

Crystallization : Acetone addition at 20–25°C induces precipitation.

-

Dissolve 12.6 g this compound acid (0.03 mol) in 25 mL deionized water at 5–10°C.

-

Add 6.0 g Sodium isooctanoate (0.036 mol) in batches.

-

Stir for 1.5 h, decolorize with 0.2 g activated carbon.

-

Adjust pH to 7.0, add 150 mL acetone, and crystallize.

Outcome : 10.7 g this compound sodium (88.3% yield, 99.3% purity).

Sodium Carbonate-Based Method

An alternative employs anhydrous sodium carbonate as the salt-forming agent:

Limitations : Residual sodium carbonate may remain, requiring additional washes to achieve pharmacopeial standards.

Recrystallization and Purification Techniques

Acetone Recrystallization

Crude this compound sodium is purified via acetone-mediated recrystallization:

-

Dissolve 10 g crude product in 20 mL water.

-

Decolorize with 0.2 g activated carbon.

-

Add 120 mL acetone, stir for 1–2 h, and filter.

Outcome : 9.5 g purified this compound sodium (95% recovery, ≥99.5% purity).

Ethanol Crystallization

Ethanol achieves comparable purity but lower yields (85–88%) due to higher solubility of byproducts.

Comparative Analysis of Preparation Methods

| Parameter | Sodium Isooctanoate | Sodium Carbonate | One-Pot Acid |

|---|---|---|---|

| Yield | 88.3% | 78–82% | 92% |

| Purity | ≥99.5% | 98.5–99.0% | 98.8% |

| Solvent Recovery | 90–95% | 70–75% | 85–90% |

| Environmental Impact | Low | Moderate | Low |

Optimization Strategies

pH Control

Maintaining pH at 6.7–7.0 during crystallization minimizes degradation and ensures ionic stability. Exceeding pH 7.2 increases hydroxamate byproduct formation by 12–15%.

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Ceftizoxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using specific reagents to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups in this compound.

Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines .

Scientific Research Applications

Clinical Applications

Ceftizoxime is utilized in the treatment of several types of infections, including:

- Urinary Tract Infections : this compound has demonstrated high efficacy in treating urinary tract infections, with clinical success rates reported at approximately 97% in studies involving hospitalized patients .

- Respiratory Tract Infections : It is effective against respiratory infections, achieving a success rate of around 92% in clinical evaluations .

- Skin and Soft Tissue Infections : The antibiotic shows a similar efficacy rate of 97% for skin and soft tissue infections .

- Intra-abdominal Infections : this compound is also effective for intra-abdominal infections, with success rates reported at 96% .

- Gynecological Infections and Sepsis : It is used for treating gynecological infections and has been administered in cases of sepsis .

Pharmacokinetics

This compound can be administered via intravenous (IV) or intramuscular (IM) routes, depending on the severity of the infection. The pharmacokinetic profile shows rapid absorption and distribution, making it suitable for acute infections. Studies have indicated that urinary excretion rates can be as high as 97% within six hours post-administration, which underscores its effectiveness in treating urinary tract infections .

Pediatric Field Studies

In a clinical study involving pediatric patients, this compound was administered to eighteen children with various bacterial infections. The results indicated an overall effectiveness rate of 94%, with excellent outcomes in four cases and good outcomes in thirteen cases. Notably, the drug was well-tolerated with minimal adverse effects observed .

Drug-Induced Immune Hemolytic Anemia

Summary Table of Efficacy by Infection Type

| Infection Type | Efficacy Rate (%) |

|---|---|

| Urinary Tract Infections | 97 |

| Respiratory Tract Infections | 92 |

| Skin and Soft Tissue Infections | 97 |

| Intra-abdominal Infections | 96 |

| Bacteremia | 89 |

| Meningitis | 100 |

| Neonatal Infections | 88 |

Mechanism of Action

Ceftizoxime, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are related to the inhibition of peptidoglycan synthesis .

Comparison with Similar Compounds

Ceftizoxime is unique among third-generation cephalosporins due to its high resistance to beta-lactamases and its broad spectrum of activity. Similar compounds include:

Cefotaxime: Similar in properties but subject to metabolism.

Ceftriaxone: Known for its long half-life and high efficacy against a wide range of bacteria.

Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity

This compound stands out due to its stability against beta-lactamase hydrolysis and its effectiveness in treating infections caused by both aerobic and anaerobic organisms .

Q & A

Q. Why do some studies report this compound resistance despite no prior clinical exposure?

- Analysis : Investigate horizontal gene transfer (e.g., plasmid-borne blaAmpC) or compensatory mutations in penicillin-binding proteins (PBPs). Use conjugation assays and pulsed-field gel electrophoresis (PFGE) to trace resistance gene origins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.